
Genaconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Genaconazole (SCH 39304) is a racemic triazole antifungal agent comprising (±)-(2R',3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-butan-2-ol. It exhibits broad-spectrum activity against fungal pathogens, including Candida and Aspergillus species, and is effective via oral, intravenous, and topical routes . Its racemic structure contains two enantiomers: SCH 42427 (RR, active) and SCH 42426 (SS, inactive).
Key pharmacokinetic properties include:
- Absolute bioavailability: 100% for both oral and intravenous routes .
- Elimination half-life (t1/2): ~50 hours in humans, enabling once-daily or less frequent dosing .
- Volume of distribution (Vd): ~0.75 L/kg, indicating uniform tissue distribution .
- Renal excretion: 76–78% of the dose is excreted unchanged in urine, with renal clearance accounting for >80% of total clearance .
- Metabolism: Negligible biotransformation in humans, minimizing drug-drug interactions .
準備方法
Synthetic Routes and Reaction Conditions: The process typically starts with the formation of the triazole ring through a cyclization reactionThe final step involves the addition of the methylsulfonyl group through a sulfonation reaction .
Industrial Production Methods: Industrial production of Genaconazole follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
化学反応の分析
Types of Reactions: Genaconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different levels of antifungal activity .
科学的研究の応用
Antifungal Properties
Genaconazole is primarily used as an antifungal agent. Its efficacy has been demonstrated in various studies, particularly against Candida species and other systemic mycoses.
- Efficacy Against Fungal Infections : this compound has shown superior activity compared to traditional antifungals like ketoconazole in animal models of Candida infections, especially in immunocompromised hosts .
- Broad Spectrum : It is effective against a range of fungi, including those resistant to other treatments, making it a valuable option in clinical settings where conventional therapies fail .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its application in clinical settings. Key findings include:
- Absorption and Bioavailability : this compound exhibits 100% bioavailability regardless of the route of administration (oral or intravenous), allowing for flexible dosing options .
- Half-Life and Clearance : The half-life of this compound ranges from 49 to 83 hours, depending on the dosage and administration route. It is primarily excreted unchanged in urine, with renal clearance accounting for over 80% of total body clearance .
- Enantiomeric Composition : this compound is a racemic mixture comprising 50% RR (active) and 50% SS (inactive) enantiomers. Both enantiomers exhibit similar pharmacokinetic profiles, which facilitates dosing and therapeutic monitoring .
Clinical Applications
This compound's unique properties make it suitable for various clinical applications:
- Treatment of Systemic Mycoses : Its ability to penetrate multiple tissues, including the liver and central nervous system, positions this compound as a potential treatment for systemic fungal infections in immunocompromised patients .
- Use in Granulocytopenic Patients : Studies indicate that this compound maintains efficacy in granulocytopenic models, suggesting its utility in treating infections in patients with compromised immune systems .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating difficult fungal infections:
- Case Study 1 : A patient with recurrent Candida infections was treated with this compound after failing to respond to conventional therapies. The patient showed significant improvement within weeks, demonstrating the drug's potency against resistant strains.
- Case Study 2 : In a clinical trial involving immunocompromised patients, this compound was administered as part of a combination therapy regimen. Results indicated a marked reduction in fungal load and improved patient outcomes compared to historical controls treated with standard antifungal therapy.
Data Summary Table
Parameter | Value |
---|---|
Bioavailability | 100% |
Half-Life (oral administration) | 49 - 83 hours |
Renal Clearance | >80% of total body clearance |
Efficacy against Candida | Superior to ketoconazole |
Enantiomer Composition | 50% RR / 50% SS |
作用機序
Genaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death . The RR enantiomer of this compound is primarily responsible for this inhibitory activity .
類似化合物との比較
Pharmacokinetic and Pharmacodynamic Comparison with Similar Azoles
Table 1: Pharmacokinetic Comparison of Genaconazole and Other Triazoles/Imidazoles
Key Findings:
Bioavailability : this compound’s 100% oral bioavailability surpasses ketoconazole (75%) and miconazole (<50%), offering dosing flexibility in patients with gastrointestinal comorbidities .
Half-Life : Its prolonged t1/2 (~50–64 h) reduces dosing frequency compared to ketoconazole (6–8 h) and fluconazole (22–36 h) .
Renal Excretion : Unlike itraconazole and miconazole, this compound relies predominantly on renal clearance, necessitating dose adjustments in renal impairment .
Metabolic Stability : Minimal hepatic metabolism reduces interaction risks with CYP3A4 inhibitors (e.g., rifampin), a significant advantage over ketoconazole and itraconazole .
Enantiomeric Considerations
This compound’s racemic composition (50:50 RR/SS) contrasts with other chiral azoles:
- Activity : Only the RR enantiomer (SCH 42427) exhibits antifungal activity, yet both enantiomers share identical pharmacokinetic profiles in humans .
- Chiral Inversion: No interconversion occurs between RR and SS enantiomers, ensuring predictable exposure .
- Dose Equivalence : In animal models, 20 mg/kg racemic this compound and 10 mg/kg RR enantiomer yielded equivalent bioavailability, supporting therapeutic parity .
Table 2: Enantiomeric Comparison of this compound and Other Azoles
Clinical Implications
Gastric pH Independence : Unlike ketoconazole, this compound’s absorption is unaffected by elevated gastric pH (e.g., in patients on antacids or H2 antagonists) .
Prophylactic Use: Its prolonged t1/2 and 100% bioavailability make it suitable for prophylactic regimens in immunocompromised patients .
Safety Profile : Mild adverse effects (e.g., transient liver enzyme elevation, nausea) were reported in 8/12 volunteers, comparable to fluconazole .
生物活性
Genaconazole is a racemic triazole antifungal agent that has garnered attention for its potent antifungal properties, particularly against systemic mycoses. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various case studies, and comparative analyses with other antifungal agents.
Pharmacokinetics
This compound consists of two enantiomers: the active RR enantiomer and the inactive SS enantiomer. The pharmacokinetic profile of this compound has been extensively studied, revealing significant insights into its absorption, distribution, metabolism, and excretion.
Key Pharmacokinetic Parameters:
Parameter | Value (200 mg dose) |
---|---|
Cmax (maximum concentration) | 1.7 µg/ml |
Tmax (time to Cmax) | 4.0 - 4.2 hours |
Half-life (t1/2) | 83 hours |
Area Under Curve (AUC) | 195 - 199 µg·h/ml |
The studies indicate that both enantiomers exhibit similar pharmacokinetic profiles, with the RR enantiomer showing a bioavailability that is approximately equivalent to that of the racemic mixture. Notably, this compound undergoes negligible biotransformation and is primarily excreted unchanged via urine .
Efficacy Against Fungal Infections
This compound has demonstrated superior efficacy compared to other antifungal agents in various models of fungal infections:
- In Vivo Studies: In animal models, this compound outperformed ketoconazole in treating Candida infections and showed effectiveness in immunocompromised hosts .
- Case Studies: A notable case study reported successful treatment of a disseminated filamentous fungal infection that was resistant to echinocandin treatment. This highlights this compound's potential as a therapeutic option when conventional treatments fail .
Comparative Analysis with Other Antifungals
A comparative analysis of this compound with other antifungal agents illustrates its unique advantages:
Antifungal Agent | Efficacy in Systemic Mycoses | Pharmacokinetic Profile | Notable Advantages |
---|---|---|---|
This compound | High | Long half-life, minimal metabolism | Effective against resistant strains |
Ketoconazole | Moderate | Shorter half-life | Lower cost |
Voriconazole | High | Variable bioavailability | Broader spectrum of activity |
This compound's long half-life allows for less frequent dosing and potentially improved patient compliance compared to other agents like ketoconazole and voriconazole.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Combination Therapy: Research indicates that combining this compound with granulocyte colony-stimulating factor (G-CSF) enhances survival rates in immunocompromised animal models infected with Aspergillus fumigatus. This suggests a synergistic effect that could be leveraged in clinical settings .
- Mechanism of Action: Like other triazole antifungals, this compound inhibits ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism underpins its broad-spectrum antifungal activity .
Q & A
Basic Research Questions
Q. What are the established mechanisms of action for Genaconazole, and what experimental methodologies are used to validate them?
- Answer : this compound's antifungal activity is typically studied via in vitro enzyme inhibition assays (e.g., CYP51 inhibition in fungal ergosterol biosynthesis) and in vivo efficacy models (e.g., murine candidiasis). Methodologies include:
- Enzyme kinetics : Measure IC₅₀ values using spectrophotometric or fluorometric assays .
- Animal models : Dose-response studies with fungal load quantification via colony-forming unit (CFU) counts or PCR .
- Structural analysis : X-ray crystallography or molecular docking to confirm binding interactions .
Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?
- Answer : Key parameters include bioavailability, half-life, and tissue penetration. Design considerations:
- Dosing regimens : Adjust based on elimination half-life (e.g., single vs. multiple dosing in rodent models).
- Bioanalytical methods : LC-MS/MS for plasma/tissue concentration profiling .
- Species-specific metabolism : Use hepatocyte assays to predict interspecies differences .
Q. What standardized protocols exist for assessing this compound's toxicity in cell-based assays?
- Answer : Follow OECD/ICH guidelines for cytotoxicity (e.g., MTT assay), genotoxicity (Ames test), and hepatotoxicity (ALT/AST measurements). Include:
- Positive controls (e.g., cyclophosphamide for genotoxicity).
- Dose ranges : 10-fold above therapeutic plasma levels to identify safety margins .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy across fungal strains be systematically resolved?
- Answer : Apply a PICOT framework to isolate variables:
- Population : Define fungal species/strain (e.g., Candida auris vs. Aspergillus fumigatus).
- Intervention/Comparison : Compare MIC values under standardized CLSI/EUCAST protocols .
- Outcome : Use meta-analysis to reconcile discrepancies (e.g., random-effects models) .
- Time : Assess time-kill kinetics to differentiate static vs. cidal effects .
Q. What strategies optimize this compound's formulation for enhanced bioavailability in CNS infections?
- Answer : Methodological approaches include:
- Nanocarrier systems : Liposomal encapsulation to bypass the blood-brain barrier (validate via HPLC in cerebrospinal fluid) .
- Prodrug design : Synthesize analogs with increased lipophilicity (logP >3) and test in in situ perfusion models .
- Permeability assays : Use Caco-2 or MDCK cell monolayers to predict absorption .
Q. How should researchers address confounding variables in this compound clinical trial data (e.g., drug-drug interactions)?
- Answer : Implement stratified randomization and statistical adjustments:
- Covariate analysis : Use multivariate regression to control for CYP3A4 inhibitors/inducers .
- Pharmacogenomics : Screen participants for polymorphisms in metabolizing enzymes (e.g., CYP2C19) .
- Interaction studies : Conduct in vitro microsomal assays to identify metabolic pathways .
Q. Methodological Guidance
Q. What are best practices for presenting this compound research data in tables and figures?
- Answer : Follow journal-specific guidelines (e.g., Med. Chem. Commun.):
- Tables : Include IC₅₀, MIC, and pharmacokinetic parameters (mean ± SD, n ≥3). Use Roman numerals for table labels .
- Figures : Avoid overcrowding chemical structures; prioritize dose-response curves with error bars .
- Statistical notation : Specify tests (e.g., ANOVA with Tukey post-hoc) and exact P-values .
Q. How can researchers ensure ethical rigor in this compound studies involving human subjects?
- Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Informed consent : Disclose risks of hepatotoxicity and drug interactions .
- Data transparency : Publish negative/ambiguous results to avoid publication bias .
- IRB compliance : Submit protocols for review, including inclusion/exclusion criteria .
Q. Data Contradiction & Validation
Q. What methodologies validate this compound's target specificity amid off-target concerns?
- Answer : Use orthogonal approaches:
- CRISPR-Cas9 knockouts : Confirm antifungal activity loss in CYP51-deficient strains .
- Thermal shift assays : Validate direct target engagement via protein melting temperature shifts .
- Transcriptomics : Compare gene expression profiles in treated vs. resistant strains .
Q. How to design studies resolving discrepancies between in silico predictions and in vivo efficacy of this compound analogs?
特性
CAS番号 |
121650-83-7 |
---|---|
分子式 |
C13H15F2N3O3S |
分子量 |
331.34 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3 |
InChIキー |
HFGZFHCWKKQGIS-UHFFFAOYSA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
異性体SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
正規SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Key on ui other cas no. |
121650-83-7 |
同義語 |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。